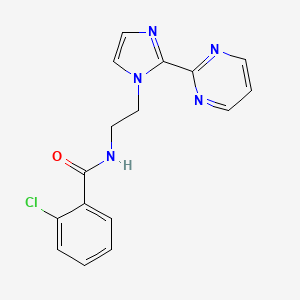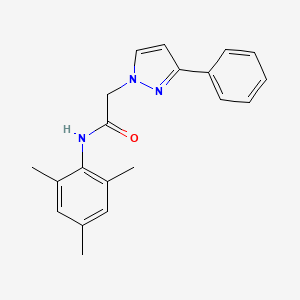
N-mesityl-2-(3-phenyl-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-mesityl-2-(3-phenyl-1H-pyrazol-1-yl)acetamide”, also referred to as MAPPA, is an organic compound with a complex chemical structure . It is a part of the pyrazole family, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
N-mesityl-2-(3-phenyl-1H-pyrazol-1-yl)acetamide derivatives have been investigated for their ability to form coordination complexes with metals such as Co(II) and Cu(II). These complexes have been studied for their structural characteristics and their potential in creating supramolecular architectures through hydrogen bonding. The antioxidant activities of these ligands and their complexes have been evaluated using various in vitro assays, showing significant activity. The study demonstrates the effect of hydrogen bonding on the self-assembly process of these complexes and their potential antioxidant applications (Chkirate et al., 2019).
Anticonvulsant Activity
Research into related pyrazole-acetamide derivatives has shown potential anticonvulsant effects. A study on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives highlighted the most active compound in this series, indicating the potential for this compound to be investigated for similar neurological applications (Aktürk et al., 2002).
Molecular Docking and Anti-amoebic Properties
Speculative analysis on derivatives structurally similar to this compound has involved quantum mechanical calculations and molecular docking studies. These studies aim at understanding the electronic structure and potential anti-amoebic properties through interactions with specific biological targets, showcasing the broader pharmaceutical applications of such compounds (Shukla & Yadava, 2020).
Crystal Structure and Characterization
The synthesis and characterization of similar pyrazole-acetamide compounds have been conducted to understand their molecular structures through various spectroscopic techniques. The analysis of their crystal structures provides insights into their potential chemical and pharmaceutical applications, including the formation of supramolecular networks through hydrogen bonding (Nayak et al., 2014).
Anti-Microbial Activities
Studies on novel thiazole derivatives incorporating the pyrazole moiety have shown significant anti-bacterial and anti-fungal activities. These compounds, including those related to this compound, have been synthesized and tested against a range of microbial strains, highlighting the potential for developing new antimicrobial agents (Saravanan et al., 2010).
Properties
IUPAC Name |
2-(3-phenylpyrazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-14-11-15(2)20(16(3)12-14)21-19(24)13-23-10-9-18(22-23)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOOXPNVZMNYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
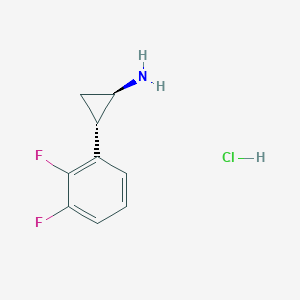
methanamine](/img/structure/B2870038.png)
![2-(4-Bromophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2870039.png)
![2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol](/img/structure/B2870040.png)
![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2870041.png)


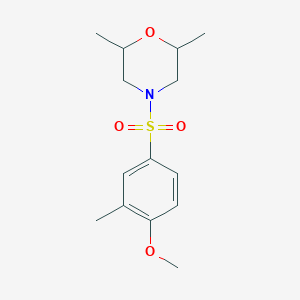
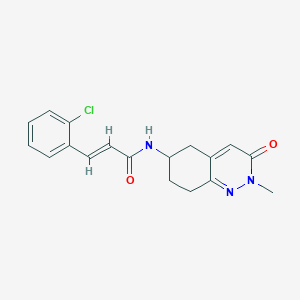

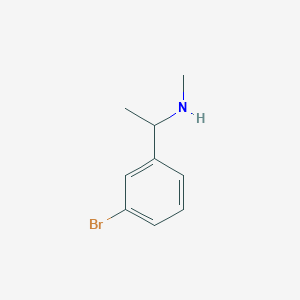
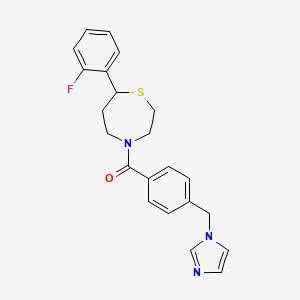
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2870056.png)
